molecular formula C5H10N2O B147443 1-Formylpiperazine CAS No. 7755-92-2

1-Formylpiperazine

Cat. No. B147443
CAS RN: 7755-92-2
M. Wt: 114.15 g/mol
InChI Key: MSSDTZLYNMFTKN-UHFFFAOYSA-N
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Description

1-Formylpiperazine is a chemical compound that is a derivative of piperazine with a formyl group attached to it. Piperazine derivatives are known to be present in many pharmaceutical drugs, and the metabolism of such drugs often involves the cleavage of the side-chain, leading to the formation of 1-arylpiperazines . The study of these compounds is significant due to their presence in biological systems and their potential pharmacological activities.

Synthesis Analysis

The synthesis of 1-arylpiperazines, which are closely related to 1-formylpiperazine, can occur as a metabolic pathway in rats. This was demonstrated in a study where rats were given oral administration of drugs containing the arylpiperazine moiety. The cleavage of the side-chain resulted in the formation of 1-arylpiperazines, which were then identified and quantified using gas chromatography-mass spectrometry .

Molecular Structure Analysis

The molecular structure of 1-formylpiperazine has been extensively studied using infrared and Raman spectroscopy. Conformational analysis and optimized geometric parameters were examined using density functional theory (DFT) methods. The study revealed that the normal chair conformation with equatorial substituents is not preferred due to steric interaction, and that the B3LYP method provides satisfactory evidence for predicting vibrational wavenumbers .

Chemical Reactions Analysis

The reactivity of a related compound, 4-formylpiperazine-1-carbodithioate, was investigated by reacting it with different triorganotin(IV) moieties. The study found that the ligand showed different coordination aptitudes towards trimethyltin(IV) chloride and triphenyltin(IV) chloride, leading to the formation of complexes with unique molecular packing properties in the solid state. This suggests that the electronic and steric environments around the metal center play a significant role in the behavior of the ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-formylpiperazine can be inferred from the studies on its molecular structure and reactivity. The spectroscopic techniques used in the analysis of its structure provide insights into its vibrational properties, which are important for understanding its physical characteristics. The chemical reactivity, as seen in the coordination with triorganotin(IV) moieties, indicates that 1-formylpiperazine derivatives can form stable complexes with metals, which could be relevant in various chemical applications .

Scientific Research Applications

Vibrational Spectroscopy and Conformational Analysis

1-Formylpiperazine has been the subject of research in the field of vibrational spectroscopy. Studies like those by Keşan and Parlak (2014) employed infrared and Raman spectra to analyze the conformational stability and vibrational assignments of 1-formylpiperazine. They utilized density functional theory methods to explore the compound's geometric parameters and vibrational wavenumbers, contributing to a deeper understanding of its structural properties (Keşan & Parlak, 2014).

Interactions with Nanocages

Research has also been conducted on the interaction mechanisms of 1-formylpiperazine with doped fullerenes. Parlak, Alver, and Ramasami (2016) investigated how B-, Si-doped C60 fullerenes interact with 1-formylpiperazine. This research is significant in the context of pharmaceutical applications, as it helps to understand how the doping of fullerene nanocages can alter the chemical and electronic properties of compounds like 1-formylpiperazine (Parlak, Alver, & Ramasami, 2016).

Coordination Chemistry

In coordination chemistry, 1-formylpiperazine has been studied for its ability to interact with metal moieties. Rehman et al. (2015) explored how 4-formylpiperazine-1-carbodithioate, a ligand structurally related to 1-formylpiperazine, coordinates with triorganotin(IV) compounds. Their work provides insights into the ligand's coordination aptitude and the resulting molecular packing properties (Rehman et al., 2015).

Receptor Antagonism Studies

The compound has been included in structure-activity relationship studies concerning α1-adrenoceptor antagonists and antiarrhythmic agents. Nowaczyk et al. (2010) investigated derivatives of 1-formylpiperazine in this context, contributing to the development of potential therapeutic agents (Nowaczyk et al., 2010).

Chemical Kinetics

1-Formylpiperazine's behavior in chemical reactions has also been a topic of interest. Castro, Leandro, and Santos (1999) studied its role in the aminolysis of O-phenyl 4-nitrophenyl dithiocarbonate, providing valuable data on the kinetics and mechanism of this reaction (Castro, Leandro, & Santos, 1999).

Synthetic Applications

In synthetic chemistry, 1-formylpiperazine has been used in the synthesis of various compounds. For example, Jian-qi (2007) described its use in the scalable synthesis of fenazinel dihydrochloride, a potential anti-stroke agent (Jian-qi, 2007).

Safety And Hazards

1-Formylpiperazine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The potential interaction mechanisms between B-, Si-doped C60 and 1-Formylpiperazine have been examined within the framework of density functional theory . This finding can be used as a guide for their further applications .

properties

IUPAC Name

piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSDTZLYNMFTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064790
Record name 1-Piperazinecarboxaldehyde
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Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Formylpiperazine

CAS RN

7755-92-2
Record name 1-Piperazinecarboxaldehyde
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Record name 1-Piperazinecarboxaldehyde
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Record name 1-Formylpiperazine
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Record name 1-Piperazinecarboxaldehyde
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Record name 1-Piperazinecarboxaldehyde
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Record name Piperazine-1-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
G Keşan, C Parlak - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
Infrared and Raman spectra of 1-formylpiperazine (1-fp) have been recorded in the region of 4000–50 cm −1 . The conformational analysis, optimized geometric parameters, normal …
Number of citations: 6 www.sciencedirect.com
C Parlak, Ö Alver, P Ramasami - Main Group Metal Chemistry, 2016 - degruyter.com
… In the present research, the potential interaction mechanisms between B-, Si-doped C60 and 1-formylpiperazine (1-fp) were examined within the framework of density functional theory, …
Number of citations: 5 www.degruyter.com
C Parlak, M Tursun, CS Chidan Kumar… - Journal of Theoretical …, 2015 - World Scientific
… , some of us have carried out studies to investigate the solvent e®ects on the conformational isomers and the vibrational spectra of 1-acetylpiperazine (1-ap)18 and 1-formylpiperazine (1…
Number of citations: 3 www.worldscientific.com
B Dhawan, PL Southwick - Organic Preparations and Procedures …, 1975 - Taylor & Francis
-II rC-N NH2C1-u provides a useful synthesis of mono-aroyl derivatives of piperazine in the form of their hydrochlorides. The 1-aroyl-4-formylpiperazines (I) and 1-aroylpiperazine …
Number of citations: 11 www.tandfonline.com
EA Castro, A Galvez, L Leandro… - The Journal of Organic …, 2002 - ACS Publications
… morpholine and in the reactions of compound 8 with 1-formylpiperazine. The reactions of thionocarbonates 6 and 7 with 1-formylpiperazine and piperazinium ion and that of substrate 8 …
Number of citations: 30 pubs.acs.org
BW Horrom, M Freifelder, GR Stone - Journal of the American …, 1955 - ACS Publications
… , acetyl and benzenesulfonyl derivatives of 1-formylpiperazine were … (0.083 mole) of 1-formylpiperazine in 30 cc. … (0.2 mole) of 1-formylpiperazine in 200 cc. of dry benzene for one …
Number of citations: 18 pubs.acs.org
E Pihan, L Colliandre, JF Guichou, D Douguet - Bioinformatics, 2012 - academic.oup.com
… Among them, the compound 1-formylpiperazine corresponds to one fragment of our drug collection that is a substructure of the drugs Delavirdine, Doxazosin, Prazosin and Terazosin. …
Number of citations: 117 academic.oup.com
SA Freeman, GT Rochelle - Industrial & engineering chemistry …, 2012 - ACS Publications
The generation of degradation products at 135 to 175 C was investigated for concentrated, aqueous piperazine (PZ) loaded with CO 2 . From 135 to 175 C, N-formylpiperazine, …
Number of citations: 43 pubs.acs.org
M Cabrera, EA Castro, M Salas, JG Santos… - The Journal of …, 1991 - ACS Publications
… of 1, except with 1-formylpiperazine, are linear, but near the origin they are curved, showing a more complex rate equation. The reaction of 1 with 1-formylpiperazine shows a second-…
Number of citations: 39 pubs.acs.org
P Pavez, D Millán, J Morales, M Rojas… - Organic & …, 2016 - pubs.rsc.org
… It is interesting to note that although the k P obsd against [1-formylpiperazine] plots in ILs are curved upward, the same plots in aqueous ethanol solution are linear, at similar …
Number of citations: 20 pubs.rsc.org

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